molecular formula C11H21NO B3001099 1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287315-26-6

1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No.: B3001099
CAS No.: 2287315-26-6
M. Wt: 183.295
InChI Key: ASJOMEFSIYSSJD-UHFFFAOYSA-N
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Description

1-[3-(2-Ethoxyethyl)-1-bicyclo[111]pentanyl]-N-methylmethanamine is a compound that features a unique bicyclic structure This compound is part of the bicyclo[11

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine typically involves the functionalization of pre-formed bicyclo[1.1.1]pentane intermediates. One common method includes the palladium-catalyzed cross-coupling reactions, which allow for the late-stage diversification of the bridgehead position . The reaction conditions often require the use of palladium catalysts, appropriate ligands, and base in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bridgehead positions, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug design, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves its interaction with specific molecular targets. The bicyclic structure allows for high binding affinity to certain enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: A simpler analog with similar structural features but lacking the ethoxyethyl and N-methylmethanamine groups.

    Bicyclo[1.1.0]butane: Another related compound with a different ring structure and reactivity profile.

Uniqueness

1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The ethoxyethyl group enhances solubility, while the N-methylmethanamine group can participate in hydrogen bonding and other interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-3-13-5-4-10-6-11(7-10,8-10)9-12-2/h12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJOMEFSIYSSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC12CC(C1)(C2)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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